molecular formula C12H21N3O2 B6246688 [4-(2-oxopiperidin-1-yl)cyclohexyl]urea CAS No. 2408969-52-6

[4-(2-oxopiperidin-1-yl)cyclohexyl]urea

Cat. No. B6246688
CAS RN: 2408969-52-6
M. Wt: 239.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea, abbreviated as OPCU, is a cyclic urea compound with a piperidinyl group attached to a cyclohexyl group. OPCU is an important synthetic intermediate for the production of pharmaceuticals and other organic compounds. OPCU has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

OPCU has a wide range of applications in scientific research. It has been used as a substrate in enzyme kinetic studies, as a ligand in protein-ligand binding studies, and as a probe in receptor binding studies. Additionally, OPCU has been used as a starting material for the synthesis of other compounds, such as peptides and peptidomimetics.

Mechanism of Action

OPCU is a substrate for the enzyme cyclohexylurea hydrolase, which catalyzes the hydrolysis of OPCU to form cyclohexanone and 2-aminopiperidine. The enzyme is found in bacteria, fungi, and plants, and its activity is regulated by pH, temperature, and substrate concentration.
Biochemical and Physiological Effects
OPCU has been studied for its biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral activity. Additionally, OPCU has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. OPCU has also been shown to inhibit the growth of cancer cells, and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

OPCU has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable at room temperature. Additionally, OPCU is soluble in aqueous solutions, making it ideal for use in enzyme kinetic and binding studies. However, OPCU is not soluble in organic solvents, and can be difficult to purify.

Future Directions

There are several potential future directions for research on OPCU. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, studies on the synthesis of OPCU and its derivatives could lead to the development of more efficient and economical methods for its production. Finally, further studies on the structure-activity relationships of OPCU and its derivatives could provide insight into its potential therapeutic applications.

Synthesis Methods

OPCU can be synthesized from the reaction of cyclohexanone and 2-aminopiperidine, followed by hydrolysis of the resulting product. The reaction is carried out in an aqueous medium under basic conditions, such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out at temperatures between 80 and 100 °C. The reaction yields OPCU in approximately 80% yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(2-oxopiperidin-1-yl)cyclohexyl]urea involves the reaction of 4-cyclohexyl-1,2-diamine with ethyl isocyanate, followed by the reaction of the resulting product with acetic anhydride to form the final compound.", "Starting Materials": [ "4-cyclohexyl-1,2-diamine", "ethyl isocyanate", "acetic anhydride" ], "Reaction": [ "Step 1: 4-cyclohexyl-1,2-diamine is reacted with ethyl isocyanate in the presence of a suitable solvent and catalyst to form the intermediate product, 4-(cyclohexylamino)butyl isocyanate.", "Step 2: The intermediate product is then reacted with acetic anhydride in the presence of a suitable solvent and catalyst to form the final product, [4-(2-oxopiperidin-1-yl)cyclohexyl]urea.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

2408969-52-6

Product Name

[4-(2-oxopiperidin-1-yl)cyclohexyl]urea

Molecular Formula

C12H21N3O2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.